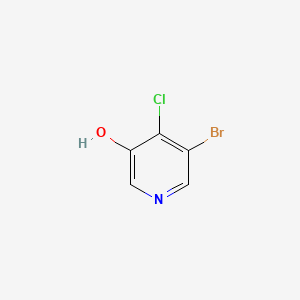

5-Bromo-4-chloropyridin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-4-chloropyridin-3-ol: is an organic compound with the chemical formula C5H3BrClNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a hydroxyl group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine with bromine and chlorine compounds under controlled conditions to achieve the desired substitution . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sulfuric acid to facilitate the halogenation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Types of Reactions: 5-Bromo-4-chloropyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Organolithium compounds, Grignard reagents, palladium catalysts.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Substitution: Various substituted pyridines depending on the reagents used.

Oxidation: Ketones or aldehydes.

Reduction: Dehalogenated pyridines or pyridines with reduced functional groups.

科学的研究の応用

5-Bromo-4-chloropyridin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

作用機序

The mechanism of action of 5-Bromo-4-chloropyridin-3-ol depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . In cross-coupling reactions, it serves as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds .

類似化合物との比較

- 5-Bromo-2-chloropyridine

- 5-Bromo-2-fluoropyridine

- 2-Bromo-4-chloropyridine

- 5-Bromo-2-nitropyridine

Comparison: 5-Bromo-4-chloropyridin-3-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications.

生物活性

5-Bromo-4-chloropyridin-3-ol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyridine ring with bromine and chlorine substituents and a hydroxyl group, which contribute to its chemical reactivity and biological interactions. The molecular formula is C5H3BrClN, with a molecular weight of approximately 202.44 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways and cellular processes.

- Receptor Modulation : It interacts with specific receptors, influencing signaling pathways such as the MAPK/ERK pathway and JAK/STAT signaling, which are crucial for cell proliferation and survival .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi .

Biological Activities

The compound's biological activities can be categorized as follows:

- Antimicrobial : Effective against multiple strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Antitumor : Preliminary studies suggest potential anticancer properties, particularly through the modulation of apoptotic pathways .

- Anti-inflammatory : Exhibits effects on inflammatory pathways, indicating possible therapeutic uses in inflammatory diseases .

Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against Escherichia coli using a chromogenic substrate method. The results showed that at a concentration of 50 μg/ml, it was as effective as traditional fluorogenic substrates in detecting β-glucuronidase activity, highlighting its potential in clinical diagnostics .

Anticancer Properties

Research published in Molecules demonstrated that derivatives of this compound inhibited PI3Kα kinase activity with IC50 values indicating significant anticancer potential . Molecular docking studies further elucidated the binding interactions between the compound and target proteins.

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 849937-96-8 | Antimicrobial, Antitumor |

| 6-Bromo-4-chloropyridin-3-one | Not available | Antimicrobial, Enzyme Inhibitor |

| 3-Amino-5-bromo-2-chloropyridine | 1204231-59-3 | Anticancer, Anti-infection |

特性

IUPAC Name |

5-bromo-4-chloropyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQOYBNJJLOFSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855921 |

Source

|

| Record name | 5-Bromo-4-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256813-87-2 |

Source

|

| Record name | 5-Bromo-4-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。